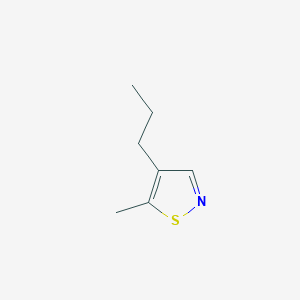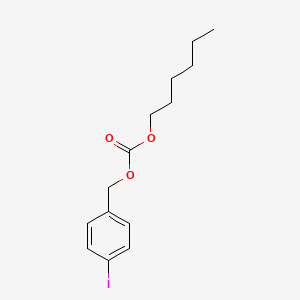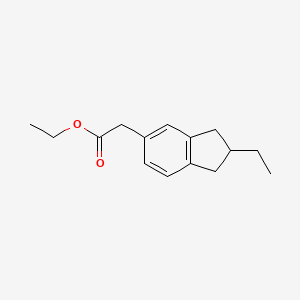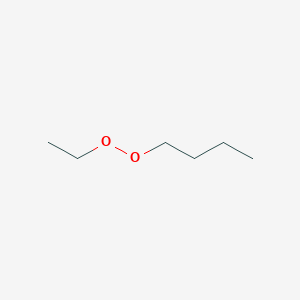
1-(Ethylperoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylperoxy)butane is an organic compound that belongs to the class of peroxides It is characterized by the presence of an ethylperoxy group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylperoxy)butane can be synthesized through the reaction of butane with ethyl hydroperoxide under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the peroxide bond. Common catalysts include transition metal complexes and acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and stringent reaction conditions is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylperoxy)butane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the peroxide group into alcohols or other functional groups.
Substitution: The ethylperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
1-(Ethylperoxy)butane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required.
Mechanism of Action
The mechanism by which 1-(Ethylperoxy)butane exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidative stress and subsequent cellular responses. The pathways involved include the activation of oxidative stress response genes and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
1-(Hydroperoxy)butane: Similar in structure but contains a hydroperoxy group instead of an ethylperoxy group.
1-(Methylperoxy)butane: Contains a methylperoxy group, leading to different reactivity and applications.
1-(Butylperoxy)butane: Features a butylperoxy group, which affects its chemical properties and uses.
Uniqueness: 1-(Ethylperoxy)butane is unique due to its specific reactivity profile and the balance between its oxidative and reductive properties. This makes it particularly useful in applications where controlled oxidation is required, such as in polymer production and oxidative stress studies.
Properties
CAS No. |
58380-62-4 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
1-ethylperoxybutane |
InChI |
InChI=1S/C6H14O2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3 |
InChI Key |
OZCXMZAXJKGAIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


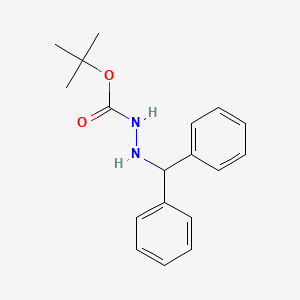
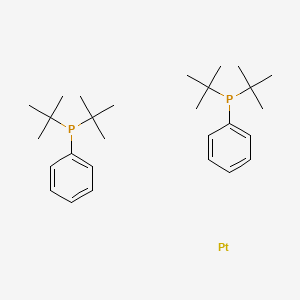

![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
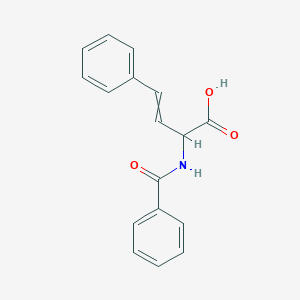
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
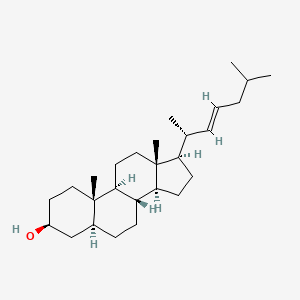

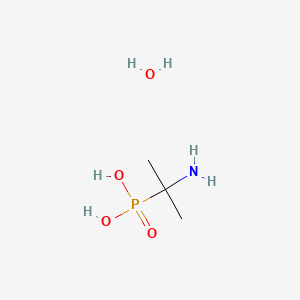
![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)

